Fmoc-(S)-3-Amino-4-(3-thienyl)-butyric acid
Overview
Description
Fmoc-(S)-3-Amino-4-(3-thienyl)-butyric acid is an organic compound that belongs to the family of amino acids. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a thienyl group attached to the butyric acid backbone. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of orthogonally protected amino acids, which are synthesized through palladium-catalyzed cross-coupling reactions . The reaction conditions often include the use of iodoalanines and palladium catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of Fmoc-(S)-3-Amino-4-(3-thienyl)-butyric acid may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-3-Amino-4-(3-thienyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thienyl group can be reduced to form thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated amino acid derivatives.
Scientific Research Applications
Fmoc-(S)-3-Amino-4-(3-thienyl)-butyric acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptidomimetics.
Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Fmoc-(S)-3-Amino-4-(3-thienyl)-butyric acid involves its incorporation into peptides, where it can influence the structure and function of the resulting peptide. The Fmoc group provides protection during synthesis and can be removed under mild conditions to reveal the free amino group. The thienyl group can participate in various interactions, such as π-π stacking and hydrogen bonding, which can affect the overall properties of the peptide .
Comparison with Similar Compounds
Similar Compounds
Fmoc-(S)-3-Amino-3-(3-thienyl)-propionic acid: Similar structure but with a propionic acid backbone instead of butyric acid.
Fmoc-(S)-3-Amino-4-(2-thienyl)-butyric acid: Similar structure but with the thienyl group in a different position.
Uniqueness
Fmoc-(S)-3-Amino-4-(3-thienyl)-butyric acid is unique due to its specific combination of the Fmoc protecting group and the thienyl group attached to the butyric acid backbone. This unique structure allows for specific interactions and properties that can be leveraged in peptide synthesis and other applications .
Biological Activity
Fmoc-(S)-3-Amino-4-(3-thienyl)-butyric acid is a synthetic compound characterized by its unique thienyl side chain and Fmoc (fluorenylmethoxycarbonyl) protecting group. This compound is significant in medicinal chemistry and peptide synthesis due to its potential biological activities, particularly in the development of peptidomimetics and therapeutic agents.
- Molecular Formula : CHNOS
- Molecular Weight : 407.48 g/mol
- CAS Number : 270263-01-9
- Structure : The presence of the thienyl group contributes to its unique properties, influencing the conformation and stability of peptides synthesized using this amino acid.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly regarding its potential as a building block for peptidomimetics and its interactions with biological targets.
1. Peptidomimetics Development
This compound serves as a chiral building block in the synthesis of peptidomimetics. These compounds mimic the structure and function of natural peptides but often exhibit enhanced stability and resistance to enzymatic degradation. The incorporation of thienyl groups can lead to altered conformations, which may enhance binding affinities to biological targets such as enzymes and receptors.
2. Potential Therapeutic Applications
Research indicates that compounds with similar structures may exhibit diverse pharmacological effects, including:
Comparative Analysis
The following table summarizes key comparisons between this compound and related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Stereochemistry (S configuration) | Potentially different biological activity |
Fmoc-(R)-3-Amino-4-(3-thienyl)-butyric acid | Stereochemistry (R configuration) | Variations in interaction profiles |
Fmoc-Glycine | No thienyl substitution | Basic amino acid, widely used |
Fmoc-Lysine | Additional amine group | Essential for cross-linking in peptides |
Case Studies and Research Findings
Recent studies have highlighted the importance of chirality in influencing the biological activity of amino acids. For instance, diastereoselective synthesis techniques have been employed to produce α-amino-β-substituted butyric acid derivatives, demonstrating high yields and selectivity under mild conditions . Such methodologies are critical for optimizing the synthesis of compounds like this compound.
Example Study
A study focusing on heterocyclic amino acids revealed that modifications in side chains significantly affect biological responses. The thienyl group was noted for its ability to enhance the binding properties of amino acids to receptors involved in various metabolic processes . This finding underscores the potential applications of this compound in drug design.
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-thiophen-3-ylbutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4S/c25-22(26)12-16(11-15-9-10-29-14-15)24-23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,14,16,21H,11-13H2,(H,24,27)(H,25,26)/t16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLVDBJEAPYRRR-INIZCTEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC=C4)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701146909 | |
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-thiophenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701146909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270263-01-9 | |
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-thiophenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=270263-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-thiophenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701146909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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